2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the benzodioxepin moiety. The final steps involve the incorporation of the cyclopropyl and trifluoromethylphenyl groups. Reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions and identifying the most effective catalysts .
Chemical Reactions Analysis
Types of Reactions
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole.
Benzodioxepin derivatives: Compounds like 3,4-dihydro-2H-1,5-benzodioxepin-7-yl derivatives are also structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H21F3N4O3S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H21F3N4O3S/c24-23(25,26)16-4-1-2-5-17(16)27-20(31)13-34-22-29-28-21(30(22)15-7-8-15)14-6-9-18-19(12-14)33-11-3-10-32-18/h1-2,4-6,9,12,15H,3,7-8,10-11,13H2,(H,27,31) |
InChI Key |
ASDKGCWXEYNKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC(=O)NC5=CC=CC=C5C(F)(F)F)OC1 |
Origin of Product |
United States |
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